

Mechanistic Pathways of Bronze Corrosion: A Fundamental Technical Guide

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Compound of Interest

| | |
|----------------|-------------|
| Compound Name: | Bronze |
| CAS No.: | 158113-12-3 |
| Cat. No.: | B131285 |

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Executive Summary

This technical guide deconstructs the fundamental corrosion mechanisms of **bronze** (Cu-Sn) alloys, moving beyond phenomenological observation to the electrochemical and thermodynamic root causes. We focus on two competing pathways: the destructive, autocatalytic cycle known as "**Bronze Disease**" (chloride-induced pitting) and the protective mechanism of stannic oxide (

) passivation.

For the analytical scientist, we present a self-validating experimental protocol using Electrochemical Impedance Spectroscopy (EIS) to quantify these mechanisms non-destructively.

The Metallurgical Substrate: Phase-Dependent Reactivity

Bronze is not a monolith; it is a heterogeneous system. Understanding corrosion requires defining the substrate phases, as they act as distinct anodes and cathodes on a microscopic

scale.

| Phase | Composition | Electrochemical Behavior |
|----------------------|-----------------------------------|---|
| -Phase | Copper-rich solid solution (FCC). | Anodic: Preferentially dissolves in initial stages. The site of copper oxidation ().[1] |
| -Phase | Tin-rich intermetallic (). | Cathodic/Passivating: More noble than the -phase. Often remains as a "skeleton" after selective leaching of copper. |
| Lead (Pb) Inclusions | Discrete globules (immiscible). | Local Galvanic Cells: Pb is anodic to Cu; forms stable (Cerussite) but can initiate localized pitting. |

The Destructive Pathway: "Bronze Disease"[2][3]

"Bronze Disease" is not merely oxidation; it is a chloride-driven, autocatalytic cycle that functions like an enzymatic reaction—the chloride ion is recycled, not consumed.

The Mechanism

The process occurs in the presence of moisture (

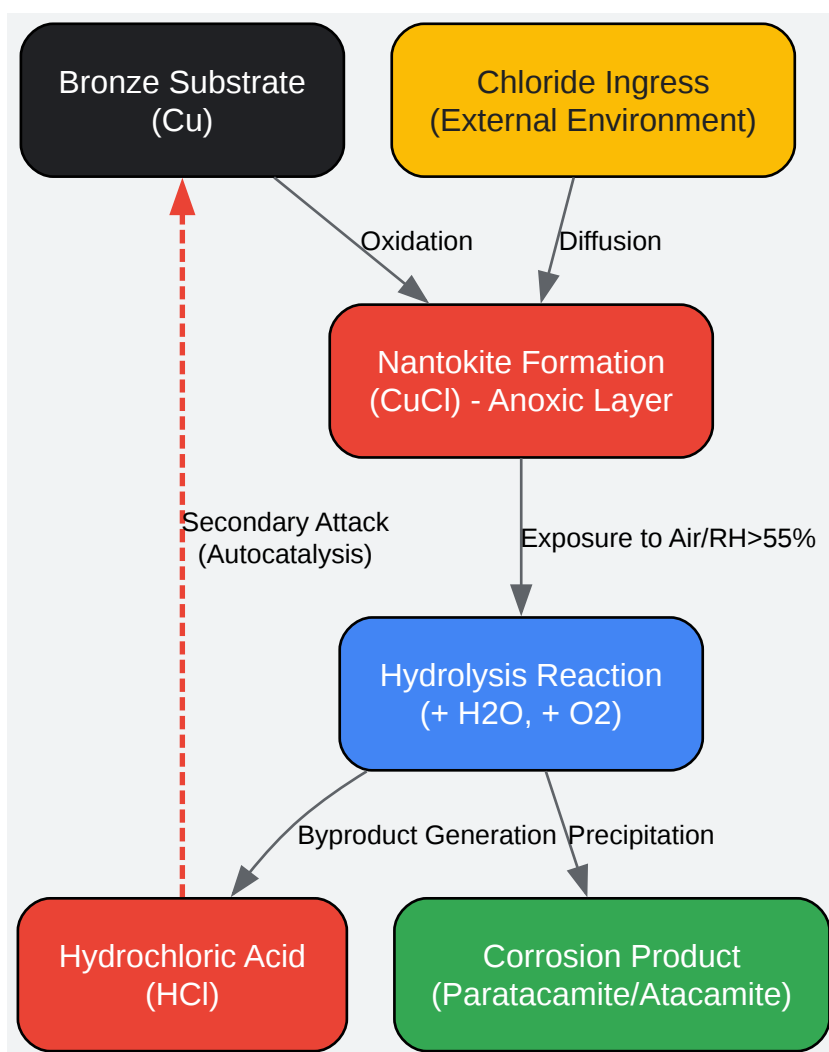
) and oxygen, driven by the instability of cuprous chloride (Nantokite).

- Ingress: Chloride ions () migrate through porous oxide layers to the metal surface.
- Formation of Nantokite (Anoxic): At the metal interface (low

), copper oxidizes to form Cuprous Chloride.

- Hydrolysis (Oxic): When the Nantokite layer breaches or humidity rises, it reacts with moisture and oxygen.
 - Product: Paratacamite (pale green powder).
 - Byproduct: Hydrochloric Acid.[2]
- Autocatalysis: The generated
 - attacks the uncorroded copper metal, generating fresh Nantokite.

Visualization of the Cycle



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Figure 1: The autocatalytic loop of **Bronze** Disease. Note the red dashed line indicating the recycling of HCl, which perpetuates the corrosion without external chloride addition.

The Protective Pathway: Tin Passivation

Unlike pure copper, **bronze** can self-passivate.[2] This mechanism relies on Selective Dissolution (Decuprification).[1]

The Mechanism

When exposed to soil or atmosphere, the copper in the

-phase dissolves preferentially into the environment.

The Tin (

) atoms left behind on the surface lattice oxidize rapidly to form Stannic Oxide (

).

Why it Protects

is thermodynamically stable over a wide pH range (Pourbaix Passive Zone). It forms a hydrated, amorphous gel-like layer that blocks the transport of copper ions out and oxygen/anions in. This is the "Noble Patina."

Experimental Protocol: Self-Validating Characterization

To distinguish between active "**Bronze** Disease" and stable passivation, visual inspection is insufficient. We employ Electrochemical Impedance Spectroscopy (EIS).[3][4][5] This protocol validates the integrity of the corrosion layer.

The Protocol (EIS)

Objective: Determine the Charge Transfer Resistance (

) and Pore Resistance (

) of the patina.

- Sample Preparation:
 - Mount **bronze** sample in epoxy resin; expose surface area.
 - Polish to 1200 grit (if studying initial corrosion) or leave patina intact (if studying conservation status).
- Electrolyte:
 - Use (inert support) or Artificial Acid Rain (pH 4.5) for stress testing.
- OCP Stabilization:
 - Monitor Open Circuit Potential (OCP) for 3600s until drift is .
- Perturbation:
 - Apply sinusoidal AC potential: amplitude (rms).
 - Frequency Range: to .
- Data Validation (Kramers-Kronig):
 - Run Kramers-Kronig transform on raw data. If residual error , reject data (indicates system non-linearity or instability).

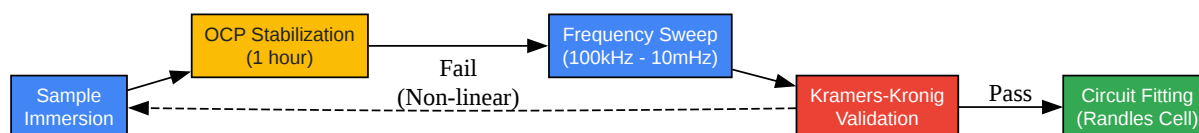
Equivalent Circuit Modeling

Data must be fitted to a circuit model representing the physical layers.

- : Solution Resistance.
- : Constant Phase Element (Double Layer Capacitance).
- : Charge Transfer Resistance (Corrosion Rate).
- : Warburg Impedance (Diffusion through the porous oxide).

The Circuit:

EIS Workflow Visualization



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Figure 2: The EIS Protocol workflow. The Kramers-Kronig step is the critical "Trustworthiness" gate, ensuring data validity before modeling.

Quantitative Data Summary

The following table contrasts the thermodynamic stability of the key corrosion products found on **bronze**.

| Compound | Formula | Color | Stability (pH 7) | Role |
|--------------|---------|---------------|------------------|--|
| Cuprite | | Red/Brown | Stable | Primary passivation layer; semi-conductive. |
| Tenorite | | Black | Stable | Formed in high heat or high oxidation environments. |
| Nantokite | | White/Grey | Unstable | The precursor to pitting; exists only under the crust. |
| Paratacamite | | Pale Green | Stable | The visible "eruptive" product of Bronze Disease. |
| Cassiterite | | White/Transp. | Very Stable | The ultimate passivating species in tin bronzes. |

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